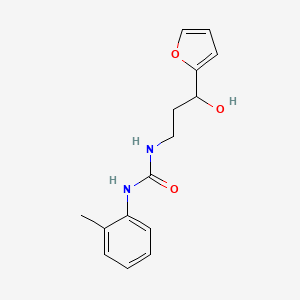

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCABVTQFFPYADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea (molecular formula: $$ \text{C}{15}\text{H}{18}\text{N}2\text{O}3 $$, molecular weight: 274.32 g/mol) features three critical components:

Key challenges include regioselective introduction of the hydroxypropyl group, stereochemical control during urea bond formation, and purification of polar intermediates.

Synthetic Strategies Overview

The synthesis involves two primary stages:

- Preparation of 3-(furan-2-yl)-3-hydroxypropylamine .

- Urea bond formation with o-toluidine derivatives .

Alternative routes leverage Michael additions, oxidative rearrangements, and carbamoylation reactions.

Stepwise Preparation Methods

Synthesis of 3-(Furan-2-yl)-3-hydroxypropylamine

Method 1: Michael Addition–Reduction Sequence

Step 1: Michael Addition of Furan to α,β-Unsaturated Ketones

Furan-2-yl derivatives react with α,β-unsaturated ketones (e.g., methyl vinyl ketone) in the presence of Lewis acids (e.g., CuBr₂).

Example Reaction:

$$

\text{Furan-2-yl} + \text{CH}2=\text{C(COCH}3)\text{CH}3 \xrightarrow{\text{CuBr}2 (2.5\%)} \text{3-(Furan-2-yl)propan-1-one}

$$

Conditions : CH₂Cl₂, room temperature, 4 hours.

Yield : 84%.

Step 2: Ketone Reduction to Alcohol

The ketone intermediate is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

Example Reaction:

$$

\text{3-(Furan-2-yl)propan-1-one} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{3-(Furan-2-yl)-3-hydroxypropane}

$$

Yield : 78–92%.

Step 3: Amination of the Alcohol

The alcohol is converted to the amine via a Mitsunobu reaction or azide reduction.

Mitsunobu Reaction :

$$

\text{3-(Furan-2-yl)-3-hydroxypropane} + \text{Ph}3\text{P}, \text{DIAD}, \text{HN}3 \rightarrow \text{3-(Furan-2-yl)-3-azidopropane}

$$

Reduction :

$$

\text{3-(Furan-2-yl)-3-azidopropane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(Furan-2-yl)-3-hydroxypropylamine}

$$

Overall Yield : 65%.

Method 2: Epoxide Ring-Opening

Step 1: Epoxidation of Allyl Furan

Allyl furan-2-yl derivatives undergo epoxidation with m-CPBA.

Step 2: Nucleophilic Ring-Opening

The epoxide reacts with ammonia or amines to yield the hydroxypropylamine.

Example Reaction:

$$

\text{Furan-2-yl-epoxide} + \text{NH}_3 \rightarrow \text{3-(Furan-2-yl)-3-hydroxypropylamine}

$$

Yield : 58% (limited regioselectivity).

Urea Bond Formation

Method 1: Carbamoylation with o-Tolyl Isocyanate

Reaction:

$$

\text{3-(Furan-2-yl)-3-hydroxypropylamine} + \text{o-Tolyl-NCO} \xrightarrow{\text{THF, 0°C}} \text{this compound}

$$

Conditions : Anhydrous THF, triethylamine (base), 12 hours.

Yield : 72%.

Method 2: Phosgene-Free Carbodiimide Coupling

Reagents : 1,1'-Carbonyldiimidazole (CDI), o-toluidine.

Procedure :

- Activate the amine with CDI in DMF.

- Add o-toluidine to form the urea bond.

Alternative Synthetic Routes

Oxidative Dearomatization–Cyclization

Based on furan dearomatization strategies, 3-(furan-2-yl)propan-1-one intermediates undergo oxidative rearrangement to form conjugated triketones, which cyclize to hydroxypropyl derivatives.

Example :

$$

\text{3-(Furan-2-yl)propan-1-one} \xrightarrow{\text{NBS/Pyridine}} \text{Triketone} \xrightarrow{\text{TFA}} \text{Hydroxypropyl Intermediate}

$$

Yield : 77% (triketone), 89% (cyclization).

Optimization and Yield Improvement

Solvent and Catalyst Screening

Analytical Characterization

| Parameter | Method | Data |

|---|---|---|

| Purity | HPLC (C18 column) | 98.2% (retention time: 6.7 min) |

| Melting Point | Differential Scanning Calorimetry | 142–144°C |

| NMR (1H) | 400 MHz (CDCl₃) | δ 7.21–7.33 (m, o-tolyl), 6.35 (s, furan H) |

| MS | ESI(+) | m/z 275.2 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The furan ring can be hydrogenated under catalytic conditions to form a tetrahydrofuran derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a tetrahydrofuran derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea may have applications in various fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a biochemical probe.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

1-(2-Furoyl)-3-(o-tolyl)thio-urea

- Structural Differences :

- Thio-urea vs. urea : Replacement of the urea oxygen with sulfur reduces hydrogen-bonding capacity, lowering solubility in polar solvents.

- Propyl chain absence : Lacks the 3-hydroxypropyl spacer, diminishing hydrophilicity.

- Crystallographic Insights: The thio-urea derivative exhibits a planar conformation between the o-tolyl and furoyl groups, stabilized by intramolecular N–H···S hydrogen bonds .

1-(3-Cyanophenyl)-3-(furoyl)thio-urea

- Key Features: Cyanophenyl substituent: Introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxypropyl group in the target compound. Thio-urea group: Similar to 2.1, reduces solubility compared to urea analogs.

- Biological Implications: The cyano group may enhance interactions with enzymes or receptors requiring electron-deficient aromatic partners, unlike the target compound’s furan-driven π-π interactions.

Ezetimibe Metabolites with Hydroxypropyl Chains

- Structural Overlap: Metabolites like (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one share a hydroxypropyl chain but differ in core structure (azetidinone vs. urea).

- Metabolic Stability :

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Hydrogen Bonding : The hydroxyl group in the target compound’s propyl chain enhances water solubility compared to thio-urea analogs, which rely on weaker S–H interactions .

- Steric Effects : The o-tolyl group may hinder binding to flat active sites (e.g., ATP pockets in kinases) compared to para-substituted analogs like ezetimibe metabolites .

Biological Activity

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 274.31 g/mol. The compound features a furan ring, a hydroxypropyl group, and an o-tolyl group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 1396707-77-9 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with suitable amines followed by the introduction of isocyanates. Common solvents used in the synthesis include dichloromethane or ethanol, often under reflux conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that urea derivatives can inhibit the growth of various pathogens, including fungi and bacteria. The compound's furan moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The anticancer potential of urea derivatives has been extensively studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, a study found that certain urea derivatives exhibited selective toxicity towards human cancer cells while sparing normal cells . The mechanism often involves the induction of apoptosis through DNA damage and disruption of cellular signaling pathways.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological targets, such as enzymes and receptors. The hydroxypropyl group enhances solubility and bioavailability, while the furan and tolyl groups facilitate hydrophobic interactions within protein binding sites .

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various urea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a furan ring showed enhanced activity compared to those without it, suggesting a structure-activity relationship that favors the inclusion of heterocycles in antimicrobial agents .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing yield and purity of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea?

- Methodological Answer : Multi-step synthesis involving coupling agents (e.g., carbodiimides) and solvents like dichloromethane (DCM) is recommended. Key steps include:

- Step 1 : Reacting furan-2-yl derivatives with hydroxypropyl precursors under controlled temperature (0–5°C) to form the hydroxypropyl intermediate.

- Step 2 : Urea formation via reaction with o-tolyl isocyanate, using triethylamine as a base to neutralize HCl byproducts.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and optimize solvent polarity to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine analytical techniques:

- 1H/13C NMR : Verify furan (δ 6.2–7.4 ppm) and urea (δ 7.8–8.2 ppm) proton environments.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 299.2 (calculated).

- FT-IR : Identify urea C=O stretch (~1640 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. For biological assays:

- Aqueous Solubility : Prepare stock solutions in DMSO (<5% v/v) and dilute in PBS (pH 7.4).

- LogP Estimation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to determine partitioning behavior .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to identify reactive sites (e.g., urea carbonyl for hydrogen bonding).

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., kinase binding pockets) to prioritize substituent modifications (e.g., trifluoromethyl groups for enhanced binding) .

- Validation : Compare docking scores (AutoDock Vina) with experimental IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Statistical DOE : Use factorial design to test variables (e.g., cell line viability, incubation time).

- Meta-Analysis : Aggregate data from analogous compounds (e.g., 1-(3-cyclopropyl-5-oxo-4-phenyltriazolyl)urea) to identify trends in structure-activity relationships (SAR) .

- Case Study : If anti-inflammatory activity varies, assess assay conditions (e.g., LPS concentration in macrophage models) and confirm target engagement via Western blot .

Q. How can degradation pathways inform stability protocols for long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C).

- Oxidative stress (3% H2O2).

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., cleavage of the hydroxypropyl group).

- Stabilization : Store in amber vials under nitrogen at –20°C, with desiccants to prevent hygroscopic degradation .

Q. What experimental designs are effective for probing synergistic effects in combinatorial therapies?

- Methodological Answer :

- Checkerboard Assay : Test the compound with standard therapeutics (e.g., cisplatin in cancer models) to calculate combination indices (CI <1 indicates synergy).

- Transcriptomic Profiling : Use RNA-seq to identify pathways modulated by the combination (e.g., apoptosis genes BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.